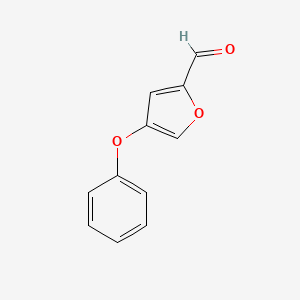
4-Phenoxyfuran-2-carbaldehyde
説明
4-Phenoxyfuran-2-carbaldehyde is a compound that can be derived from furan-2-carbaldehydes, which are biomass-derived chemicals. These furan derivatives are utilized as C1 building blocks in the synthesis of various bioactive compounds due to their green chemistry attributes .
Synthesis Analysis
The synthesis of related compounds from furan-2-carbaldehydes involves innovative methods such as ligand-free photocatalytic C–C bond cleavage, which is an environmentally friendly approach. This process does not require the protection of functional groups like hydroxyl, carboxyl, amide, or secondary amino groups, which simplifies the synthesis and is indicative of the potential synthetic routes that could be applied to 4-Phenoxyfuran-2-carbaldehyde .
Molecular Structure Analysis
While the specific molecular structure analysis of 4-Phenoxyfuran-2-carbaldehyde is not detailed in the provided papers, related compounds such as the planar chiral 15-hydroxy[2.2]paracyclophane-4-carbaldehyde have been synthesized and resolved. The absolute configurations of these enantiomers were determined by X-ray diffraction and chemical correlation, suggesting that similar analytical techniques could be employed for 4-Phenoxyfuran-2-carbaldehyde .
Chemical Reactions Analysis
The chemical reactivity of furan-2-carbaldehydes, from which 4-Phenoxyfuran-2-carbaldehyde is derived, has been explored in the context of synthesizing quinazolin-4(3H)-ones. The photocatalytic C–C bond cleavage indicates that furan-2-carbaldehydes can participate in complex chemical reactions under the influence of visible light and without the need for additional ligands .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Phenoxyfuran-2-carbaldehyde are not directly reported in the provided papers. However, the synthesis of related compounds, such as 4-hydroxybiaryl-2-carboxylates, involves reactions that proceed rapidly in an open flask using atmospheric oxygen as an oxidant, which suggests that similar conditions could be applicable to 4-Phenoxyfuran-2-carbaldehyde. These reactions afford good yields and demonstrate the potential for efficient synthesis of related compounds .
科学的研究の応用
-
Synthesis and Spectroscopic Characterization
- Field : Physical Chemistry and Catalysis .
- Application : This research presents a protocol for the one-step synthesis of furan-2-carbaldehyde .
- Method : The synthesis was achieved using adapted Vilsmeier conditions . The product was characterized by 1H-, 2H-, 13C-NMR-, as well as IR and Raman spectroscopy .
- Results : The research resulted in the successful synthesis of furan-2-carbaldehyde in quantitative yield .
-
Furan Platform Chemicals
- Field : Green Chemistry .
- Application : This research discusses the manufacture and uses of furan platform chemicals (FPCs) directly available from biomass .
- Method : The method involves switching from traditional resources such as crude oil to biomass .
- Results : The research offers a perspective on the change that has begun to take place in substantial parts of the chemical industry .
-
Furan Platform Chemicals Beyond Fuels and Plastics
- Field : Green Chemistry .
- Application : This research discusses the manufacture and uses of furan platform chemicals (FPCs) directly available from biomass .
- Method : The method involves switching from traditional resources such as crude oil to biomass .
- Results : The research offers a perspective on the change that has begun to take place in substantial parts of the chemical industry .
-
Synthesis of Quinazolin-4(3H)-ones
- Field : Organic Chemistry .
- Application : Furan-2-carbaldehydes, as biomass-derived chemicals, are used as efficient green C1 building blocks to synthesize bioactive quinazolin-4(3H)-ones .
- Method : The synthesis is achieved by ligand-free photocatalytic C–C bond cleavage .
- Results : The research resulted in the successful synthesis of quinazolin-4(3H)-ones .
-
Conjugated Furans
- Field : Materials Chemistry .
- Application : This Concept Article presents recent advances in furans containing conjugated materials .
- Method : The method involves the synthesis of furans containing conjugated materials .
- Results : The research discusses the impact of furan on the properties of conjugated systems, recent synthetic advances, and strategies for improving the stability of conjugated furans .
- Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d
- Field : Physical Chemistry and Catalysis .
- Application : This research presents a protocol for the one-step synthesis of the title compound in quantitative yield using adapted Vilsmeier conditions .
- Method : The synthesis was achieved starting from furan . The product was characterized by 1H-, 2H-, 13C-NMR-, as well as IR and Raman spectroscopy .
- Results : The research resulted in the successful synthesis of furan-2-carbaldehyde-d in a quantitative yield .
Safety And Hazards
将来の方向性
The future prospective and challenges in the utilization of furfural through chemo- and bio-catalysis are also put forward for the further design and optimization of catalytic processes for the conversion of furfural . The high-value utilization of biomass-derived furfural is important for sustainable development in the future .
特性
IUPAC Name |
4-phenoxyfuran-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c12-7-10-6-11(8-13-10)14-9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQUEXYWZTWDSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=COC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701303309 | |
| Record name | 4-Phenoxy-2-furancarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701303309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenoxyfuran-2-carbaldehyde | |
CAS RN |
914637-00-6 | |
| Record name | 4-Phenoxy-2-furancarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914637-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Phenoxy-2-furancarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701303309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



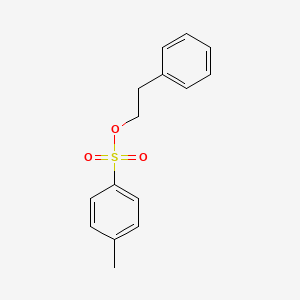
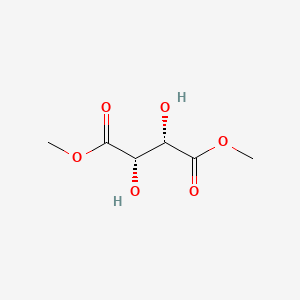
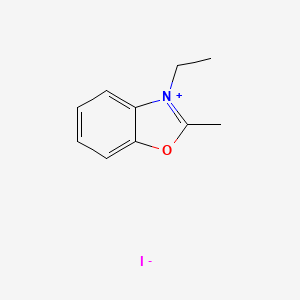
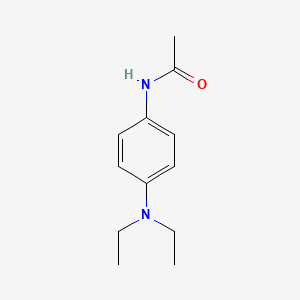
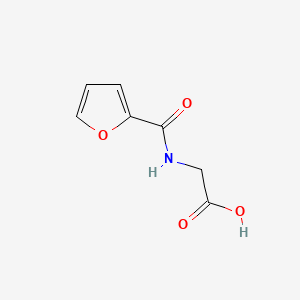
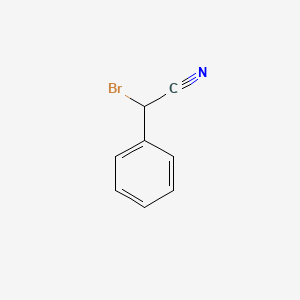
![1,2,3,4,5,6-Hexahydroazepino[4,5-b]indole](/img/structure/B1328792.png)
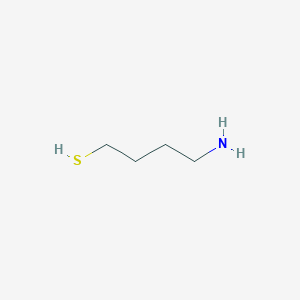
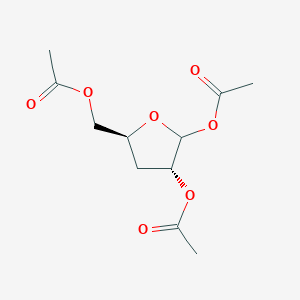
![[{2-[(Cyclohexylmethyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1328798.png)
-amino]acetic acid](/img/structure/B1328800.png)
![[{2-[4-(Ethoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328801.png)
![[(2-Oxo-2-pyrrolidin-1-ylethyl)(phenyl)amino]-acetic acid](/img/structure/B1328810.png)
![[(2-Morpholin-4-yl-2-oxoethyl)(phenyl)amino]-acetic acid](/img/structure/B1328811.png)